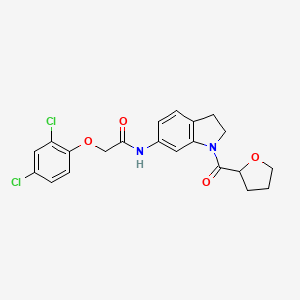
2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N2O4 and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic molecule with potential applications in various fields, including pharmaceuticals and agricultural sciences. This article explores its biological activity, including mechanisms of action, effects on biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C21H20Cl2N2O4
- Molecular Weight: 435.3 g/mol
- IUPAC Name: 2-(2,4-dichlorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
- Purity: Typically around 95%.
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily influenced by its structural components:
- Dichlorophenoxy Group: This moiety is known for its herbicidal properties and potential effects on plant growth regulation.
- Indolin Derivative: Indoles and indolins are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:
Anti-inflammatory Activity
Research shows that derivatives of 2,4-dichlorophenoxyacetic acid (a related compound) can selectively inhibit cyclooxygenase (COX)-2 enzymes, which are involved in inflammatory processes . This suggests that the compound may possess similar anti-inflammatory properties.
Neuroprotective Effects
In studies involving neurotoxicity models, compounds with similar structures have demonstrated protective effects against neuronal damage by modulating acetylcholinesterase (AChE) activity. For instance, 2,4-Dichlorophenoxyacetic acid was shown to decrease AChE activity significantly in animal models . This modulation could indicate a potential neuroprotective role for the compound.
Toxicological Considerations
Despite its potential benefits, the toxicity of compounds in this class must be considered. The dichlorophenoxy group has been associated with various toxicological effects in high doses:
- Behavioral Changes: Studies have reported significant decreases in spontaneous locomotor activity following exposure to related compounds .
- Myopathy Development: High doses have been linked to myopathy development due to decreased AChE activity .
Case Study 1: Anti-inflammatory Potential
A study explored the anti-inflammatory effects of various phenoxyacetic acid derivatives. Among these, the tested compounds showed significant inhibition of COX enzymes compared to standard references like 2,4-D. The energy values calculated for binding interactions suggested a strong affinity for the COX active site .
Case Study 2: Neuroprotective Effects
In a neurotoxicity assessment involving rat models treated with 2,4-Dichlorophenoxyacetic acid, researchers observed a marked reduction in AChE activity alongside behavioral changes indicative of neurotoxicity. Recovery was noted after 48 hours post-treatment when AChE levels returned to baseline .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c22-14-4-6-18(16(23)10-14)29-12-20(26)24-15-5-3-13-7-8-25(17(13)11-15)21(27)19-2-1-9-28-19/h3-6,10-11,19H,1-2,7-9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLDXFEMDQJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













